![molecular formula C22H27NO6 B11167518 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11167518.png)
6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound with a unique structure that includes a benzo[c]chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-acetic acid
- (3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-phenyl-acetic acid ethyl ester
- 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(4-morpholinylmethyl)phenyl]acetamide
Uniqueness
6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
The compound 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid , also known by its CAS number 304896-83-1, is a derivative of benzo[c]chromene and has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C16H16O5, with a molecular weight of approximately 288.30 g/mol. Its structure features a benzo[c]chromene moiety, which is known for various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C16H16O5 |
Molecular Weight | 288.30 g/mol |
CAS Number | 304896-83-1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related benzazepine derivatives has shown cytotoxic effects against human promyelotic leukemia HL-60 cells, suggesting that structural modifications can enhance biological activity . The ability of these compounds to induce apoptosis in cancer cells is an area of ongoing investigation.
Antifibrinolytic Activity
The compound's structure suggests potential antifibrinolytic properties. Derivatives of similar structures have demonstrated the ability to inhibit plasmin activity effectively. For example, a study highlighted that certain derivatives of aminocaproic acid exhibited strong inhibitory effects on plasmin-mediated fibrinolysis . This indicates that this compound may possess similar properties worth exploring.
Enzyme Inhibition
Research has shown that compounds with a similar core structure can inhibit key enzymes involved in various metabolic pathways. For example, some derivatives have been reported to inhibit topoisomerase II and reverse transcriptase activities . These findings suggest that the compound could be further studied for its potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.
Case Studies
Several case studies have been conducted on related compounds to evaluate their biological activities:
- Cytotoxicity in Cancer Cells : A study involving 3-benzazepines demonstrated that specific structural modifications could lead to enhanced cytotoxicity against cancer cell lines .
- Antifibrinolytic Effects : Midura-Nowaczek et al. (2021) synthesized several derivatives of aminocaproic acid and evaluated their antifibrinolytic activities. The most potent inhibitors were noted to have IC50 values significantly lower than traditional antifibrinolytics .
- Enzyme Interaction Studies : Research on enzyme inhibitors has shown that certain benzazepine derivatives can effectively inhibit the action of topoisomerase II on supercoiled DNA . This suggests a potential application in cancer therapy where topoisomerase inhibitors are crucial.
Properties
Molecular Formula |
C22H27NO6 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H27NO6/c1-14-11-17(28-13-19(24)23-10-6-2-3-9-20(25)26)21-15-7-4-5-8-16(15)22(27)29-18(21)12-14/h11-12H,2-10,13H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
DDAWHZJKCNHUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.